N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide
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Overview
Description
N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a thiazole ring, a nitro group, and a dimethylamino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide typically involves multi-step organic reactions. One common method includes the cyclization of tosylhydrazones with 2-(dimethylamino)malononitrile, promoted by zinc triflate (Zn(OTf)2) . This reaction provides an efficient strategy for synthesizing substituted thiazoles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized thiazoles.
Scientific Research Applications
N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide involves its interaction with specific molecular targets. The compound’s thiazole ring and nitro group play crucial roles in its reactivity. It can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)maleimide
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
- 2-(dimethylamino)ethyl chloride hydrochloride
Uniqueness
Its thiazole ring and nitro group make it particularly versatile for various chemical reactions and scientific research applications .
Properties
CAS No. |
30515-58-3 |
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Molecular Formula |
C13H13N5O4S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H13N5O4S/c1-16(2)10(19)7-17-8-11(18(21)22)23-13(17)15-12(20)9-3-5-14-6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
LFVWDROJANTKDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(SC1=NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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